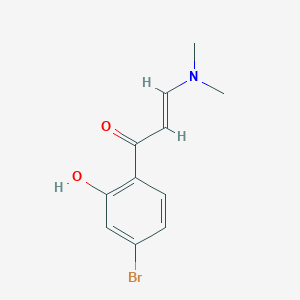![molecular formula C14H8Cl2FN3O5 B2394858 [2-(4-Fluoro-2-nitroanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate CAS No. 874593-68-7](/img/structure/B2394858.png)
[2-(4-Fluoro-2-nitroanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 4-Fluoro-2-nitroaniline . 4-Fluoro-2-nitroaniline is a fluorinated building block with the linear formula FC6H3(NO2)NH2 . It has been used as a starting reagent in the synthesis of various compounds .
Synthesis Analysis
While specific synthesis methods for the requested compound are not available, 4-Fluoro-2-nitroaniline has been used in various synthesis processes . For example, it was used as a starting reagent in the synthesis of 4-fluoro-N-ethyl-2-nitroaniline and N-(4-fluoro-2-nitrophenyl)-β-alanine .Molecular Structure Analysis
The molecular structure of 4-Fluoro-2-nitroaniline, a component of the requested compound, has been reported . It has a molecular formula of C6H5FN2O2 and a molecular weight of 156.11 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Fluoro-2-nitroaniline, a component of the requested compound, include a melting point of 90-94 °C (lit.) . It has a molecular weight of 156.11 .Applications De Recherche Scientifique
Understanding Nitrosamines and Water Treatment
Nitrosamines in Water Technology
Research has highlighted the presence and implications of nitrosamines, like N-nitrosodimethylamine (NDMA), in water technology. Nitrosamines have become a significant concern in drinking water science due to their identification as disinfection by-products in chloraminated waters, posing higher health risks than chlorinated by-products. This area of study focuses on the occurrence, formation mechanisms, and removal methods of nitrosamines in water, showcasing the importance of understanding and managing these compounds for consumer health and environmental safety (Nawrocki & Andrzejewski, 2011).
Advances in Disinfectant Efficacy
Efficacy of Various Disinfectants Against Legionella
The development of preventive measures against Legionnaires' disease, particularly in water systems, highlights the research into the selection and optimization of disinfectants. This study reviews the effectiveness of chemical and thermal disinfection methods, including the use of metal ions, oxidizing agents, and UV light, emphasizing the need for scientific research to inform technical guidelines and improve public health outcomes (Kim et al., 2002).
Catalytic Reduction Research
Selective Catalytic Reduction of Aromatic Nitro Compounds
The exploration of CO as a reductant in the catalytic reduction of nitro aromatics to aromatic amines, isocyanates, carbamates, and ureas has been a significant area of research. This review discusses the advances, applications, and mechanistic understanding of these reactions, which are crucial for developing new synthetic methodologies and understanding reaction mechanisms in organic chemistry (Tafesh & Weiguny, 1996).
Fluorescent Sensing in Biological Systems
Fluorescent Sensing of Fluoride
The development of fluorescent probes for fluoride ion detection in cellular systems represents an important application in biological and medical research. These probes overcome limitations of traditional detection methods by offering high selectivity, sensitivity, and rapid response, enabling non-invasive studies of physiological processes (Jiao et al., 2015).
Safety and Hazards
4-Fluoro-2-nitroaniline, a component of the requested compound, has several hazard statements including H302 + H312 + H332 - H315 - H319 - H335, indicating various hazards such as acute toxicity and skin and eye irritation . Safety precautions include using personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves .
Orientations Futures
While specific future directions for the requested compound are not available, fluorinated organic compounds are widely used in the synthesis of pharmaceuticals and agrochemicals due to their favorable chemical and biological properties . The development of new and efficient methods for the preparation of fluoroorganic compounds has received increased attention in recent years .
Propriétés
IUPAC Name |
[2-(4-fluoro-2-nitroanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2FN3O5/c15-8-2-4-11(16)19-13(8)14(22)25-6-12(21)18-9-3-1-7(17)5-10(9)20(23)24/h1-5H,6H2,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJDBKBGVIWMFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])NC(=O)COC(=O)C2=C(C=CC(=N2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2FN3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2394779.png)
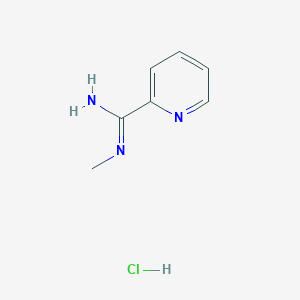


![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2394785.png)


![Ethyl 4-[(4-methoxy-1-naphthyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B2394789.png)
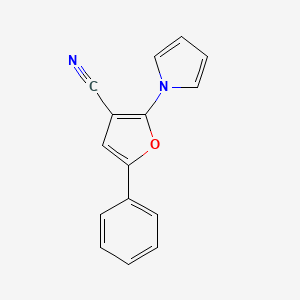
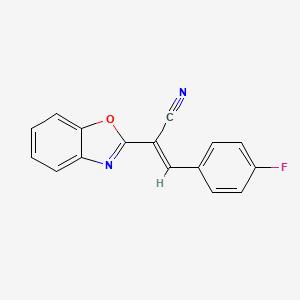
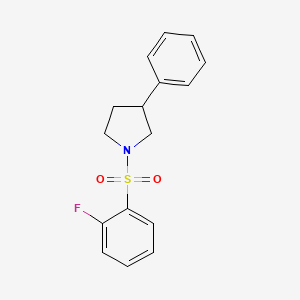

![Ethyl 5-benzamido-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2394796.png)
